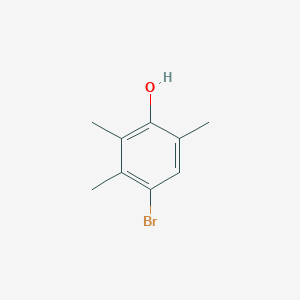

4-Bromo-2,3,6-trimethyl-phenol

Descripción general

Descripción

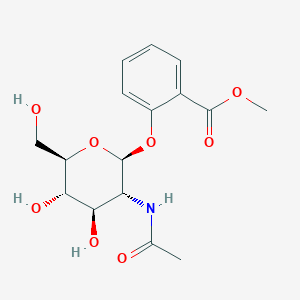

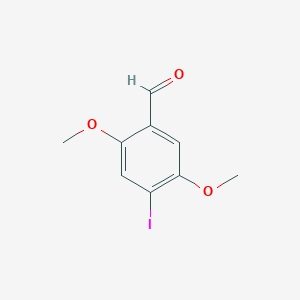

“4-Bromo-2,3,6-trimethyl-phenol” is a chemical compound with the CAS Number: 51857-41-1 . It has a molecular weight of 215.09 . It is stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

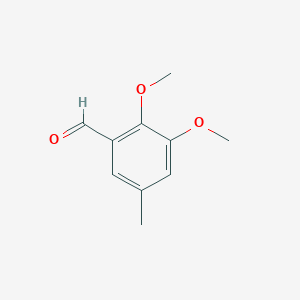

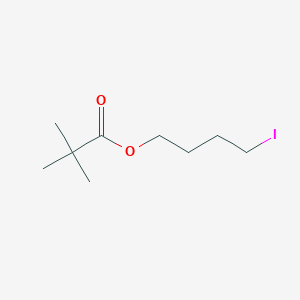

The molecular formula of “this compound” is C9H11BrO . The InChI code is 1S/C9H11BrO/c1-5-4-8 (10)6 (2)7 (3)9 (5)11/h4,11H,1-3H3 .

Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its boiling point is 277.195ºC at 760 mmHg . The density is 1.407g/cm3 .

Aplicaciones Científicas De Investigación

Environmental and Biological Impacts

4-Bromo-2,3,6-trimethyl-phenol is part of a class of compounds that includes bromophenols, which have diverse applications and effects in both environmental and biological contexts. These compounds have been studied for their occurrence in the environment, potential toxicological effects, and utility in various industrial applications.

Environmental Presence and Toxicology : Bromophenols like 2,4,6-Tribromophenol are widely produced and have been reviewed extensively for their environmental concentrations, toxicokinetics, and toxicodynamics. They are found ubiquitously in the environment due to their use as intermediates in the synthesis of brominated flame retardants, pesticides, and as natural products of some aquatic organisms. Their environmental relevance is underscored by their persistence and the gaps in knowledge regarding their toxicokinetics and toxicodynamics (Koch & Sures, 2018).

Water Treatment Implications : The oxidation of bromophenols during water treatment, particularly with potassium permanganate, has been explored to understand their reactivity and the potential formation of brominated polymeric products of concern. This research is crucial for water utilities considering oxidative treatments for waters containing bromophenols, as it highlights the formation of potentially toxic byproducts (Jiang et al., 2014).

Antioxidant and Anticancer Properties : A novel bromophenol derivative, BOS-102, has been synthesized and shown to exhibit significant anticancer activities on human lung cancer cell lines. It induces G0/G1 cell cycle arrest and apoptosis through ROS-mediated pathways, highlighting the potential of bromophenols and their derivatives in developing new anticancer drugs (Guo et al., 2018).

Chemical Synthesis and Reactivity : The facile synthesis and high-spin cationic states of brominated oligo(N-phenyl-m-aniline)s demonstrate the chemical versatility and potential utility of bromophenols in organic synthesis and material science. These compounds' ability to adopt helical structures and exhibit unique redox properties may find applications in electronic materials and devices (Ito et al., 2002).

Antioxidant Effects in Marine Algae : Bromophenols isolated from marine algae have been investigated for their antioxidant effects. These compounds, found in species like Vertebrata lanosa, have shown significant radical-scavenging activities, suggesting their potential as natural antioxidants in pharmaceuticals and nutraceuticals (Olsen et al., 2013).

Safety and Hazards

Mecanismo De Acción

Target of Action

Bromophenols, a class of compounds to which 4-bromo-2,3,6-trimethyl-phenol belongs, are known to interact with various biological targets due to their structural similarity to phenolic compounds .

Mode of Action

Bromophenols are known to participate in various chemical reactions, such as suzuki–miyaura cross-coupling, which is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Biochemical Pathways

Bromophenols can potentially influence various biochemical pathways due to their ability to form carbon–carbon bonds .

Result of Action

Bromophenols have been detected in human samples, raising questions about their potential biological effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other chemical entities, among others.

Análisis Bioquímico

Biochemical Properties

4-Bromo-2,3,6-trimethyl-phenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modification of the enzyme’s activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the MAPK/ERK pathway. This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function . Additionally, this compound has been observed to affect cell proliferation and apoptosis in various cell types.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the context. For example, this compound has been shown to inhibit certain kinases, leading to downstream effects on cell signaling and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular health and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, this compound can become toxic, leading to adverse effects such as liver damage and oxidative stress . Threshold effects have been observed, indicating a narrow therapeutic window for this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyzes its oxidation and subsequent metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites . The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its biological effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can influence its activity and function . For example, its interaction with membrane-bound transporters can affect its uptake and distribution in different tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can affect its interactions with other biomolecules and its overall function . For instance, this compound may accumulate in the mitochondria, influencing mitochondrial function and energy metabolism.

Propiedades

IUPAC Name |

4-bromo-2,3,6-trimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-5-4-8(10)6(2)7(3)9(5)11/h4,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNZUMQRUUPCHJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1O)C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445384 | |

| Record name | 4-bromo-2,3,6-trimethyl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51857-41-1 | |

| Record name | 4-bromo-2,3,6-trimethyl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Ar,4S,6R,6aS)-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-6-carboxylate](/img/structure/B1600600.png)